
Methyl 2-(chlorosulfonyl)nicotinate
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Overview
Description
Methyl 2-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl nicotinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl nicotinate is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred for a specific period, usually several hours, at a controlled temperature.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to form methyl 2-(sulfanyl)nicotinate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the chlorosulfonyl group to a sulfonic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Scientific Research Applications
Organic Synthesis
Synthesis of Sulfonamides
Methyl 2-(chlorosulfonyl)nicotinate can be utilized in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties. The chlorosulfonyl group can be replaced by amines to form sulfonamides, expanding the library of potential antimicrobial agents.
Reagent in Nucleophilic Substitution Reactions
Due to its electrophilic nature, this compound can act as a reagent in nucleophilic substitution reactions. This property is particularly useful for synthesizing complex organic molecules where selective functionalization is required.
Case Study: Antimicrobial Activity Evaluation
A study evaluated various derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the sulfonyl group could enhance efficacy.
Case Study: Synthesis Pathways
Research has documented several synthetic pathways to produce this compound and its derivatives. One notable method involves the reaction of methyl nicotinate with chlorosulfonic acid, yielding high purity and yield suitable for pharmaceutical applications.
Data Tables
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)nicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target enzyme or protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: A methyl ester of nicotinic acid, used as a vasodilator and in pain relief formulations.
Methyl 2-(sulfanyl)nicotinate: A reduced form of methyl 2-(chlorosulfonyl)nicotinate, with a sulfanyl group instead of a chlorosulfonyl group.
Methyl 2-(sulfonyl)nicotinate: An oxidized form with a sulfonyl group.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Methyl 2-(chlorosulfonyl)nicotinate is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is a derivative of nicotinic acid and is characterized by the presence of a chlorosulfonyl group. This structural modification enhances its reactivity and potential biological applications. The synthesis typically involves the chlorosulfonation of methyl nicotinate, resulting in a compound that can serve as an intermediate in various chemical reactions, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function. This property is significant in the development of enzyme inhibitors for therapeutic applications.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to inflammation and cellular proliferation. For instance, derivatives of nicotinates are known to modulate pathways involving nitric oxide synthase and cyclooxygenase, leading to anti-inflammatory effects .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial effects of various nicotinic derivatives, including this compound. Results indicated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition : Research focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. Compounds structurally related to this compound displayed varying degrees of inhibition, highlighting the importance of structural modifications for enhancing biological activity .
Data Tables
Properties
IUPAC Name |
methyl 2-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-9-6(5)14(8,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBQYJIWRYXAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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